An In-depth Technical Guide to 2,6-Difluoro-3,5-dimethoxyaniline: Structure, Synthesis, and Applications
An In-depth Technical Guide to 2,6-Difluoro-3,5-dimethoxyaniline: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2,6-Difluoro-3,5-dimethoxyaniline. This fluorinated aromatic amine serves as a crucial building block in medicinal chemistry and materials science, particularly in the development of targeted therapeutics.
Molecular Structure and Properties
2,6-Difluoro-3,5-dimethoxyaniline is an aromatic amine characterized by a benzene ring symmetrically substituted with two fluorine atoms, two methoxy groups, and one amino group.[1] This specific arrangement of electron-withdrawing fluorine atoms and electron-donating methoxy groups creates a unique electronic and steric profile, making it a versatile intermediate in organic synthesis.[1]
The key physical and chemical properties of 2,6-Difluoro-3,5-dimethoxyaniline are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 651734-54-2 | [1] |
| Molecular Formula | C₈H₉F₂NO₂ | [1] |
| Molecular Weight | 189.16 g/mol | [1] |
| IUPAC Name | 2,6-difluoro-3,5-dimethoxyaniline | |
| SMILES | COC1=CC(=C(C(=C1F)N)F)OC | |
| Melting Point | Approx. 59.97 °C | [1] |
| Boiling Point | 301.0 ± 37.0 °C at 760 mmHg (calculated) | [2] |
| Appearance | Solid | [1] |
Spectroscopic Data
| Spectroscopy | Predicted/Analogous Data |
| ¹H NMR | Aromatic H: ~6.5-7.0 ppm (triplet); Methoxy H: ~3.8-4.0 ppm (singlet); Amino H: ~3.5-5.0 ppm (broad singlet) |
| ¹³C NMR | Carbons attached to fluorine will show characteristic splitting (C-F coupling). Aromatic carbons will appear in the 110-160 ppm range, and the methoxy carbon will be around 55-60 ppm. |
| ¹⁹F NMR | A single signal is expected for the two equivalent fluorine atoms. |
| IR Spectroscopy | N-H stretching (amine): ~3300-3500 cm⁻¹; C-H stretching (aromatic & methoxy): ~2800-3100 cm⁻¹; C=C stretching (aromatic): ~1450-1600 cm⁻¹; C-O stretching (methoxy): ~1000-1300 cm⁻¹; C-F stretching: ~1100-1300 cm⁻¹ |
Synthesis of 2,6-Difluoro-3,5-dimethoxyaniline
A common and logical synthetic route to 2,6-Difluoro-3,5-dimethoxyaniline involves the reduction of its nitro precursor, 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene (CAS RN 195136-63-1).[3]
Experimental Protocol: Catalytic Reduction of 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene
This protocol is a representative procedure based on established methods for the reduction of aromatic nitro compounds.[4]
Materials:
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1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene
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Palladium on carbon (Pd/C, 10%)
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Ethanol (or other suitable solvent)
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Hydrogen gas (H₂)
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Inert gas (Nitrogen or Argon)
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Filtration apparatus (e.g., Celite pad)
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Rotary evaporator
Procedure:
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In a suitable hydrogenation vessel, dissolve 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene in ethanol.
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Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.
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Seal the vessel and purge with the inert gas to remove any oxygen.
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Introduce hydrogen gas to the desired pressure.
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Stir the reaction mixture vigorously at room temperature or with gentle heating.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
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Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
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Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
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Wash the filter cake with a small amount of ethanol.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 2,6-Difluoro-3,5-dimethoxyaniline.
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The crude product can be further purified by recrystallization or column chromatography.
Below is a workflow diagram illustrating the synthesis process.
Applications in Drug Development
2,6-Difluoro-3,5-dimethoxyaniline is a valuable intermediate in the synthesis of pharmacologically active compounds, particularly in the development of kinase inhibitors.[1] The unique substitution pattern of this molecule is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.
Role in Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The 2,6-difluoro-3,5-dimethoxyphenyl moiety, derived from the title compound, is a key structural feature in a number of potent and selective inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Aberrant FGFR signaling is implicated in various cancers, making it a significant target for therapeutic intervention. The fluorine atoms can enhance metabolic stability and binding affinity, while the methoxy groups can influence solubility and interactions with the receptor's binding pocket.
The FGFR Signaling Pathway
The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, migration, and survival. Its dysregulation can lead to oncogenesis. The binding of a Fibroblast Growth Factor (FGF) ligand to an FGFR initiates a cascade of downstream signaling events.
Conclusion
2,6-Difluoro-3,5-dimethoxyaniline is a strategically important chemical intermediate with significant applications in the development of novel pharmaceuticals and advanced materials. Its unique molecular architecture provides a valuable scaffold for the design of molecules with tailored biological and physical properties. Further research into the synthesis and applications of this compound is likely to yield new discoveries in drug development and materials science.
